molecular formula C₂₀H₂₃FN₄O₂ B1140631 N,N-Dimethyl Sunitinib CAS No. 326914-17-4

N,N-Dimethyl Sunitinib

Cat. No.: B1140631
CAS No.: 326914-17-4
M. Wt: 370.42
InChI Key:
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Description

N,N-Dimethyl Sunitinib is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It is a derivative of Sunitinib, a tyrosine kinase inhibitor that is currently used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. This compound has shown promising results in preclinical studies, and its unique chemical structure has made it a subject of interest for researchers in the field of cancer biology.

Scientific Research Applications

Mechanism of Action and Therapeutic Applications

N,N-Dimethyl Sunitinib is a novel oral multitargeted tyrosine kinase inhibitor with both antitumor and antiangiogenic activities. It is designed to target several receptor tyrosine kinases (RTKs), including those involved in tumor growth and angiogenesis, such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). This broad-spectrum inhibition is crucial for its effectiveness in treating certain types of cancers by blocking the signaling pathways that promote tumor growth and spread (le Tourneau, Raymond, & Faivre, 2007; Christensen, 2007).

Pharmacokinetics and Drug Interactions

Sunitinib's pharmacokinetic profile demonstrates its ability to be absorbed and metabolized effectively, offering a consistent therapeutic effect. It interacts with various enzymes and transporters, affecting its distribution and elimination. Understanding these interactions is crucial for optimizing its therapeutic application and minimizing potential adverse effects (Bilbao-Meseguer et al., 2015).

Clinical Implications and Research Directions

The clinical efficacy of this compound in managing renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST) has been well documented. Its use represents a significant advancement in the treatment of these conditions, providing an option for patients who have progressed on or are intolerant to previous therapies. Ongoing research focuses on exploring its utility in other cancer types, optimizing dosing schedules to improve tolerability and efficacy, and investigating its role in combination therapy (Oudard et al., 2011; Gómez-Sáez, 2016).

Mechanism of Action

Target of Action

N,N-Dimethyl Sunitinib, a derivative of Sunitinib, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor . Its primary targets include all platelet-derived growth factor receptors (PDGF-R), vascular endothelial growth factor receptors (VEGF-R), KIT (CD117), RET, CSF-1R, and FLT3 . These targets play crucial roles in cellular signaling, tumor growth, pathologic angiogenesis, and metastatic progression of cancer .

Mode of Action

This compound inhibits cellular signaling by targeting multiple RTKs . It competes with ATP for binding to the intracellular domain of wild-type and/or mutant forms of RTKs, thereby inhibiting signal transduction . This results in the disruption of various cellular processes, including cell proliferation and angiogenesis .

Biochemical Pathways

The inhibition of RTKs by this compound affects several biochemical pathways. For instance, the inhibition of PDGF-Rs and VEGF-Rs disrupts the phosphoinositide 3-kinase (PI3K)/AKT/mTOR and mitogen-activated protein kinase (MAPK) pathways . These pathways are involved in cell growth, survival, and angiogenesis .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the plasma concentration of Sunitinib and its metabolites peak from 3 to 8 hours . The plasma terminal elimination half-lives of Sunitinib are 8 hours in rats, 17 hours in monkeys, and 51 hours in humans . The majority of the drug is excreted in the feces, with a smaller fraction excreted in the urine . The bioavailability in female rats is close to 100%, suggesting complete absorption of Sunitinib .

Result of Action

The inhibition of RTKs by this compound leads to the disruption of tumor growth, pathologic angiogenesis, and metastatic progression of cancer . This results in the inhibition of tumor growth and, in some cases, tumor regression .

Safety and Hazards

Sunitinib can be associated with serious toxicities that require careful management, including frequent dose reductions . The most frequent adverse events are diarrhea, nausea, vomiting, asthenia, and fatigue .

Future Directions

Future directions for Sunitinib and other multitargeted therapies will involve tailoring therapy to suit an individual patient and tumor type, and overcoming drug resistance . Combinations with other targeted therapy and/or chemotherapy may broaden the spectrum of activity and/or circumvent resistance to Sunitinib .

Biochemical Analysis

Biochemical Properties

N,N-Dimethyl Sunitinib interacts with various enzymes and proteins in biochemical reactions. It is a multi-target tyrosine kinase inhibitor, similar to Sunitinib . It interacts with various receptor tyrosine kinases (RTKs), including those important for angiogenesis . The nature of these interactions involves the inhibition of these RTKs, disrupting their signaling pathways and thus inhibiting tumor growth .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the signaling pathways of RTKs . This can impact cell signaling pathways, gene expression, and

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c1-11-17(23-12(2)18(11)20(27)22-7-8-25(3)4)10-15-14-9-13(21)5-6-16(14)24-19(15)26/h5-6,9-10,23H,7-8H2,1-4H3,(H,22,27)(H,24,26)/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTDIENWIYANIG-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NCCN(C)C)C)C=C2C3=C(C=CC(=C3)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)NCCN(C)C)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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